![molecular formula C11H17N3O B1611896 N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine CAS No. 886851-30-5](/img/structure/B1611896.png)
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine
Overview
Description
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine, commonly known as MM2, is a chemical compound used in scientific research for its potential applications in drug discovery and development. It is a derivative of pyridine, a heterocyclic organic compound, and has a unique molecular structure that makes it a promising candidate for various biochemical and physiological studies.
Scientific Research Applications
Antimicrobial and Antiurease Activities
This compound has been used in the synthesis of morpholine derivatives containing an azole nucleus, which have shown antimicrobial and antiurease activities . Some of these derivatives were found to be active on M. smegmatis, and they displayed activity toward C. albicans and S. cerevisiae in high concentration .
Enzyme Inhibition
One of the derivatives, compound 10, proved to be the most potent, showing an enzyme inhibition activity with an IC 50 = 2.37 ± 0.19 μM . This suggests potential applications in the development of new drugs targeting specific enzymes.
Synthesis of Schiff Bases
The compound has been used as a starting material for the synthesis of Schiff bases . Schiff bases are versatile compounds with a wide range of applications, including medicinal chemistry, analytical chemistry, and materials science.
Synthesis of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives
The compound has been used in the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives . These heterocyclic compounds have diverse biological activities and are used in the development of various pharmaceuticals.
Synthesis of 1,3-Thiazole and 1,3-Thiazolidine Derivatives
The compound has been used in the synthesis of 1,3-thiazole and 1,3-thiazolidine derivatives . These compounds have a wide range of biological activities and are used in medicinal chemistry.
Commercial Availability
The compound is commercially available and can be purchased from various chemical suppliers . This makes it readily accessible for research and industrial applications.
properties
IUPAC Name |
N-methyl-1-(6-morpholin-4-ylpyridin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-12-9-10-3-2-4-11(13-10)14-5-7-15-8-6-14/h2-4,12H,5-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULRQHZBTPUFEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CC=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594501 | |
Record name | N-Methyl-1-[6-(morpholin-4-yl)pyridin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine | |
CAS RN |
886851-30-5 | |
Record name | N-Methyl-1-[6-(morpholin-4-yl)pyridin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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